Inuviscolide

Description

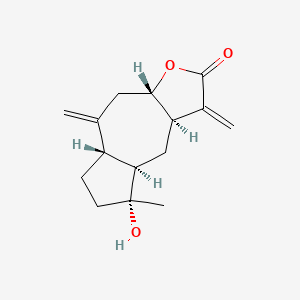

Structure

2D Structure

3D Structure

Properties

CAS No. |

63109-30-8 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(3aS,5aS,8R,8aR,9aR)-8-hydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one |

InChI |

InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h10-13,17H,1-2,4-7H2,3H3/t10-,11-,12-,13+,15-/m1/s1 |

InChI Key |

GTYUWNQOOLJZBM-XLFUENPSSA-N |

Isomeric SMILES |

C[C@]1(CC[C@H]2[C@H]1C[C@H]3[C@H](CC2=C)OC(=O)C3=C)O |

Canonical SMILES |

CC1(CCC2C1CC3C(CC2=C)OC(=O)C3=C)O |

Synonyms |

inuviscolide |

Origin of Product |

United States |

Foundational & Exploratory

The Sesquiterpene Lactone Inuviscolide: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inuviscolide, a sesquiterpene lactone with notable anti-inflammatory and pro-apoptotic properties, has emerged as a compound of significant interest in phytochemical research and drug discovery. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The protocols outlined herein are intended to serve as a practical resource for researchers seeking to obtain pure this compound for further investigation. Additionally, this document summarizes the key signaling pathways modulated by this compound, offering insights into its mechanism of action.

Natural Sources of this compound

This compound is a secondary metabolite primarily found in various plant species belonging to the Asteraceae family, particularly within the Inula genus. The most prominent and well-documented sources of this bioactive compound include:

-

Inula viscosa (syn. Dittrichia viscosa) : Commonly known as sticky fleabane, this perennial plant is widely distributed in the Mediterranean region and is considered a primary source for the isolation of this compound.[1][2]

-

Inula hupehensis : The aerial parts of this plant have been reported as a source of this compound.[3]

-

Inula japonica : This species is another documented natural source of this compound.[3]

The concentration of this compound can vary depending on the plant part, geographical location, and harvest time.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, including its physicochemical properties and spectroscopic characteristics, which are crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₃ | [3] |

| Molecular Weight | 248.32 g/mol | [3] |

| Appearance | Colorless oil | [3] |

| Optical Rotation | [α]D25 -18.9 (c, 0.05, CHCl₃) | [3] |

Table 2: Chromatographic and Spectroscopic Data of this compound

| Technique | Data | Reference |

| TLC (Rf) | 0.30 (Petroleum Ether/Diethyl Ether 3:7) | [3] |

| UV (λmax) | 204 nm (in MeOH) | [3] |

| ESI-MS | m/z 271.1307 [M+Na]⁺ | [3] |

| ¹H NMR (CDCl₃) | See referenced literature | [3] |

| ¹³C NMR (CDCl₃) | See referenced literature | [3] |

Experimental Protocols: Isolation of this compound from Inula viscosa

This section provides a detailed, step-by-step protocol for the extraction and purification of this compound from the aerial parts of Inula viscosa. The methodology is adapted from established procedures in the scientific literature.[3]

Plant Material and Extraction

-

Plant Material Preparation : Air-dry the aerial parts (leaves and stems) of Inula viscosa at room temperature. Once dried, grind the plant material into a fine powder.

-

Maceration :

-

Place 30 g of the powdered plant material into a suitable flask.

-

Add 300 mL of a hydroalcoholic solution of ethanol and water (EtOH/H₂O, 8:2 v/v).

-

Macerate the mixture at room temperature for 48 hours with occasional stirring.

-

Repeat the maceration process three times with fresh solvent each time.

-

-

Filtration and Concentration :

-

After each maceration, filter the mixture to separate the extract from the solid plant residue.

-

Combine all the filtrates.

-

Evaporate the organic solvent (ethanol) from the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Liquid-Liquid Partitioning

-

Suspension : Suspend the crude residue in distilled water.

-

Solvent Extraction :

-

Perform successive extractions of the aqueous suspension with solvents of increasing polarity:

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

n-butanol (n-BuOH)

-

-

For each solvent, perform the extraction three times to ensure maximum recovery of compounds.

-

-

Concentration of Fractions : Concentrate each of the organic phases (CHCl₃, EtOAc, and n-BuOH) separately under reduced pressure to yield the respective crude extracts.

Chromatographic Purification

-

Silica Gel Column Chromatography (Step 1) :

-

Prepare a silica gel column (100 g) packed in a mixture of petroleum ether and diethyl ether (PE/Et₂O, 7:3 v/v).

-

Load the chloroform (CHCl₃) extract (approximately 3.0 g) onto the column as a slurry.

-

Elute the column with a gradient of increasing polarity using mixtures of PE/Et₂O (7:3, 1:1, 4:6, 3:7, 2:8), followed by 100% Et₂O, 100% CHCl₃, CHCl₃/Methanol (MeOH) (8:2), and finally 100% MeOH.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

The fraction eluted with 100% Et₂O (approximately 0.250 g) will contain this compound as the major component.

-

-

Silica Gel Column Chromatography (Step 2) :

-

Prepare a second silica gel column (20 g) packed in dichloromethane (CH₂Cl₂).

-

Load the this compound-rich fraction from the previous step onto this column.

-

Elute with a gradient of CH₂Cl₂ and MeOH: first with 100% CH₂Cl₂, followed by CH₂Cl₂/MeOH (99:1), and then CH₂Cl₂/MeOH (98:2).

-

The fractions eluted with CH₂Cl₂/MeOH (98:2) will contain purified this compound (approximately 130 mg).

-

-

(Optional) Preparative HPLC :

-

For higher purity, the this compound-containing fraction can be further purified using a semi-preparative RP-18 HPLC column.

-

Elute with an isocratic mobile phase of acetonitrile and water (CH₃CN/H₂O, 1:1 v/v) at a flow rate of 2 mL/min.

-

Monitor the elution at 210 nm. The retention time for this compound under these conditions is approximately 12.2 minutes.

-

Visualized Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the isolation of this compound and its known signaling pathways.

Caption: Isolation workflow for this compound from Inula viscosa.

Caption: Key signaling pathways modulated by this compound.

Conclusion

This technical guide provides a detailed framework for the isolation and purification of this compound from its natural source, Inula viscosa. The experimental protocols, coupled with the tabulated physicochemical and spectroscopic data, offer a valuable resource for researchers in natural product chemistry and pharmacology. The elucidation of this compound's signaling pathways, particularly its inhibitory effects on pro-inflammatory mediators and its ability to induce apoptosis, underscores its potential as a lead compound for the development of novel therapeutic agents. Further research into its pharmacological activities and mechanism of action is warranted to fully explore its therapeutic potential.

References

The Chemical and Biological Profile of Inuviscolide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inuviscolide is a naturally occurring sesquiterpene lactone primarily isolated from plants of the Inula genus, such as Inula viscosa and Inula hupehensis.[1] This compound has garnered significant interest within the scientific community due to its pronounced anti-inflammatory and antineoplastic properties. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and mechanisms of action of this compound, with a focus on its potential as a therapeutic agent. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, the signaling pathway through which this compound exerts its anti-inflammatory effects is visualized.

Chemical Structure and Properties

This compound is classified as a sesquiterpenoid, a class of terpenes with a 15-carbon skeleton. Its complex polycyclic structure is fundamental to its biological activity.

| Identifier | Value |

| IUPAC Name | (3aS,5aS,8R,8aR,9aR)-8-hydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one[1] |

| Molecular Formula | C₁₅H₂₀O₃[1] |

| Molecular Weight | 248.32 g/mol [1] |

| CAS Number | 63109-30-8 |

| SMILES | C[C@]1(CC[C@H]2[C@H]1C[C@H]3--INVALID-LINK--OC(=O)C3=C)O |

| InChI | InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h10-13,17H,1-2,4-7H2,3H3/t10-,11-,12-,13+,15-/m1/s1[1] |

Biological Activity and Quantitative Data

This compound has demonstrated significant potential in modulating inflammatory pathways and inhibiting cancer cell proliferation. Its primary activities include anti-inflammatory and antineoplastic effects.

Anti-inflammatory Activity

This compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory enzymes and reduce the secretion of inflammatory cytokines.

Table 1: In Vivo Anti-inflammatory Activity of this compound

| Assay | Model | Endpoint | Result | Reference |

| Phospholipase A₂ (PLA₂) Induced Paw Edema | Mouse | 50% Inhibitory Dose (ID₅₀) | 98 µmol/kg (s.c.) | [Hernández et al., 2001][2] |

| 12-O-tetradecanoylphorbol-13-acetate (TPA) Induced Ear Edema | Mouse | 50% Inhibitory Dose (ID₅₀) | 0.650 µmol/ear | [Hernández et al., 2001][2] |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Target | System | Endpoint | Result | Reference |

| Leukotriene B₄ (LTB₄) Generation | Rat Peritoneal Neutrophils | 50% Inhibitory Concentration (IC₅₀) | 94 µM | [Hernández et al., 2001][2] |

Modulation of Cytokine Secretion

This compound has been shown to significantly reduce the secretion of several pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).

Table 3: Effect of this compound on Cytokine Secretion in LPS/PMA-stimulated PBMCs

| Cytokine | Endpoint | Result | Reference |

| Interleukin-1β (IL-1β) | 50% Effective Concentration (EC₅₀) | < 0.9 µM | [Abrham et al., 2010][3] |

| Interleukin-2 (IL-2) | 50% Effective Concentration (EC₅₀) | ~ 0.9 µM | [Abrham et al., 2010][3] |

| Interferon-γ (IFNγ) | 50% Effective Concentration (EC₅₀) | > 1.8 µM | [Abrham et al., 2010][3] |

| IL-1β | Maximal Reduction | 67-72% | [Abrham et al., 2010][4] |

| IL-2 | Maximal Reduction | 82-84% | [Abrham et al., 2010][4] |

| IFNγ | Maximal Reduction | 38-45% | [Abrham et al., 2010][4] |

Antineoplastic Activity

This compound, along with the related compound Tomentosin, has been observed to reduce cell viability in human melanoma cell lines. This is achieved by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[5] The pro-apoptotic mechanism is associated with a decrease in the p65/RelA subunit of NF-κB.[5]

Mechanism of Action: Signaling Pathway

The anti-inflammatory effects of this compound are significantly mediated through the downregulation of the NF-κB and STAT1 signaling pathways. In stimulated immune cells, this compound leads to a reduction in the protein levels of the p65/RelA subunit of NF-κB and STAT1. This is achieved through enhanced proteasomal degradation of these transcription factors.[4][6] The degradation of p65 and STAT1 prevents their translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokine genes.

Caption: this compound's anti-inflammatory mechanism via NF-κB and STAT1 pathway inhibition.

Experimental Protocols

The following sections summarize the key experimental methodologies used to characterize the biological activities of this compound.

Isolation of this compound from Inula viscosa

While a definitive, universally cited protocol for the isolation of this compound is not available, the general procedure involves solvent extraction followed by chromatographic purification.

-

Plant Material: Aerial parts of Inula viscosa are collected, dried, and ground.

-

Extraction: The ground plant material is subjected to extraction with an organic solvent, typically dichloromethane or ethanol.

-

Purification: The crude extract is then fractionated using column chromatography over silica gel. Further purification is achieved through techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to yield pure this compound.

In Vivo Anti-inflammatory Assays (Hernández et al., 2001)

-

TPA-Induced Mouse Ear Edema:

-

Swiss female mice are used.

-

This compound is applied topically to the ears of the mice.

-

After a set period, inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).

-

Ear thickness is measured at various time points after TPA application to quantify the edema.

-

The inhibitory dose (ID₅₀) is calculated based on the reduction in ear swelling compared to control animals.[2]

-

-

Phospholipase A₂ (PLA₂) Induced Mouse Paw Edema:

-

This compound is administered to mice via subcutaneous or intraperitoneal injection.

-

Inflammation is induced by injecting PLA₂ into the mouse paw.

-

Paw volume is measured at different time intervals to assess the extent of edema.

-

The ID₅₀ is determined by the dose of this compound that causes a 50% reduction in paw edema.[2]

-

Cytokine Secretion Assay (Abrham et al., 2010)

-

Cell Preparation:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human blood donors using Histopaque-1077 gradient centrifugation.

-

The isolated PBMCs are washed and suspended in RPMI-1640 medium.

-

-

Cell Stimulation and Treatment:

-

PBMCs are cultured and stimulated with either lipopolysaccharide (LPS; 20 ng/ml) to induce IL-1β and IFNγ, or with phorbol myristate acetate (PMA; 1 µg/ml) and ionomycin (0.5 µg/ml) to induce IL-2.[4]

-

Immediately after stimulation, this compound is added to the cell cultures at various concentrations (e.g., 0.9 µM and 1.8 µM).

-

The cells are incubated for 24 hours.[4]

-

-

Cytokine Quantification:

-

After incubation, the cell culture supernatants are collected by centrifugation.

-

The concentration of secreted cytokines (IL-1β, IL-2, IFNγ) in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA).[4]

-

Western Blot for NF-κB and STAT1

-

Protein Extraction:

-

PBMCs are treated as described in the cytokine secretion assay.

-

After incubation, cells are lysed to extract total cellular proteins.

-

-

SDS-PAGE and Protein Transfer:

-

Protein samples are separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (p65/RelA, STAT1, and a loading control like actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to determine the relative protein levels.

-

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory and potential antineoplastic activities. Its mechanism of action, involving the targeted degradation of key inflammatory transcription factors NF-κB p65 and STAT1, presents a compelling case for its further investigation as a therapeutic lead compound. Future research should focus on a number of key areas:

-

Total Synthesis: The development of a scalable and efficient total synthesis route for this compound and its analogues is crucial for enabling extensive preclinical and clinical studies.

-

Pharmacokinetics and Bioavailability: In-depth studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.

-

In Vivo Efficacy: Further in vivo studies in relevant animal models of inflammatory diseases and cancer are necessary to validate the therapeutic potential of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogues will help to identify the key structural features responsible for its activity and may lead to the development of more potent and selective derivatives.

References

- 1. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. scispace.com [scispace.com]

Inuviscolide: A Sesquiterpene Lactone with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Inuviscolide, a naturally occurring sesquiterpene lactone isolated from plants of the Inula genus, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its anti-inflammatory and anticancer properties. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside a quantitative summary of its activity. Furthermore, key signaling pathways modulated by this compound are visually represented to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

This compound is a sesquiterpenoid, a class of naturally occurring 15-carbon compounds, characterized by a lactone ring.[1] It is primarily isolated from Inula viscosa (also known as Dittrichia viscosa), a plant traditionally used in Mediterranean folk medicine for its anti-inflammatory properties.[2][3] Structurally, this compound is a decahydroazuleno[6,5-b]furan-2(3H)-one derivative.[1] Its chemical formula is C15H20O3, with a molecular weight of 248.32 g/mol .[1]

Recent research has illuminated the pharmacological potential of this compound, demonstrating its efficacy in modulating key cellular processes involved in inflammation and cancer.[3][4] This guide will delve into the technical details of its biological activities, the experimental methodologies used to elucidate these effects, and the underlying molecular mechanisms.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H20O3 | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| IUPAC Name | (3aR,4aR,5R,7aS,9aS)-5-hydroxy-5-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3H)-one | [1] |

| CAS Number | 63109-30-8 | [1] |

| Appearance | White crystalline solid | - |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | - |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer effects being the most extensively studied.

Anti-inflammatory Activity

This compound has been shown to inhibit several key enzymes and pathways involved in the inflammatory response.[1][5]

| Target | Assay | IC50 / ID50 | Reference |

| Elastase | In vitro enzyme inhibition assay | - | [5] |

| Cyclooxygenase 1 (COX-1) | In vitro enzyme inhibition assay | - | [5] |

| Secretory Phospholipase A2 (sPLA2) | In vitro enzyme inhibition assay | - | [5] |

| Leukotriene B4 (LTB4) Generation | In vitro assay in rat peritoneal neutrophils | 94 µM | [1] |

| TPA-induced Mouse Ear Edema | In vivo topical application | 0.784 µmol/ear | - |

| PLA2-induced Mouse Paw Edema | In vivo intraperitoneal injection | 98 µmol/kg | [1] |

Anticancer Activity

This compound has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines.[3][4]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 27.8 ± 1.5 µg/mL (at 48h) | [6] |

| MCF-7 | Breast Adenocarcinoma | - | [6] |

| HepG2 | Hepatocellular Carcinoma | - | [6] |

| HCT116 | Colorectal Carcinoma | - | [6] |

| SK-OV-3 | Ovarian Cancer | - | [6] |

Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. The provided value for A549 cells is for a terpenoid-rich fraction of Inula viscosa containing this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and STAT1 pathways, which are critical regulators of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. This compound has been shown to inhibit this pathway.[7]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Downregulation of the STAT1 Signaling Pathway

Signal Transducer and Activator of Transcription 1 (STAT1) is another key transcription factor involved in inflammatory and immune responses. This compound has been observed to downregulate STAT1 protein levels.[7]

Caption: Downregulation of the STAT1 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methods for isolating sesquiterpene lactones from Inula species.

Caption: General workflow for the isolation and purification of this compound.

-

Plant Material and Extraction:

-

Air-dry the aerial parts of Inula viscosa at room temperature and grind them into a fine powder.

-

Macerate the powdered plant material with a 1:1 mixture of dichloromethane and methanol at a ratio of 1:10 (w/v) for 48 hours at room temperature with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

-

Column Chromatography:

-

Subject the crude extract to silica gel (60-120 mesh) column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions of 50-100 mL and monitor them by thin-layer chromatography (TLC) on silica gel plates using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

-

Visualize the spots on the TLC plates by spraying with a solution of vanillin-sulfuric acid followed by heating.

-

Pool the fractions containing this compound based on their TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the this compound-rich fractions using preparative HPLC on a C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile and water at a flow rate of 5-10 mL/min.

-

Monitor the elution profile using a UV detector at a wavelength of 210-220 nm.

-

Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (1H and 13C), mass spectrometry, and IR spectroscopy.

-

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.[8][9][10]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution with culture medium to obtain the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C.[10]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[2][11][12][13]

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time period.

-

-

Cell Harvesting and Washing:

-

Harvest the cells (including both adherent and floating cells) by trypsinization.

-

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[2]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells immediately using a flow cytometer.

-

Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls for setting up the compensation and gates.

-

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are considered necrotic.

-

Western Blot Analysis for NF-κB and STAT1

This protocol details the detection of key proteins in the NF-κB and STAT1 signaling pathways.[14][15][16][17][18][19]

-

Protein Extraction:

-

Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18]

-

Incubate the membrane with primary antibodies against p-p65, p65, p-STAT1, STAT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.[17]

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane three times with TBST for 10 minutes each.[17]

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Cytokine Measurement (ELISA)

This protocol is for quantifying the levels of pro-inflammatory cytokines in cell culture supernatants.[20][21][22][23][24]

-

Sample Collection:

-

Culture cells (e.g., peripheral blood mononuclear cells - PBMCs) and treat them with this compound in the presence or absence of an inflammatory stimulus (e.g., LPS).

-

After the desired incubation period, centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant and store it at -80°C until use.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6 or TNF-α) overnight at 4°C.[21]

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[22]

-

Wash the plate.

-

Add the cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells.

-

Incubate for 2 hours at room temperature.[21]

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.[21]

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[24]

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.[22]

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).[24]

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound is a promising sesquiterpene lactone with well-documented anti-inflammatory and emerging anticancer properties. Its ability to modulate critical signaling pathways such as NF-κB and STAT1 underscores its potential as a lead compound for the development of novel therapeutics. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. Further investigation into the pharmacokinetics, safety profile, and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential.

References

- 1. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Composition, Antioxidant Capacity, and Anticancerous Effects against Human Lung Cancer Cells of a Terpenoid-Rich Fraction of Inula viscosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. kumc.edu [kumc.edu]

- 14. researchgate.net [researchgate.net]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. bio-rad.com [bio-rad.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. bmgrp.com [bmgrp.com]

- 22. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. fn-test.com [fn-test.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

The Anti-inflammatory Properties of Inuviscolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inuviscolide, a sesquiterpene lactone isolated from Inula viscosa (also known as Dittrichia viscosa), has demonstrated significant anti-inflammatory properties through various in vitro and in vivo studies. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The evidence suggests that this compound exerts its anti-inflammatory effects by inhibiting pro-inflammatory enzymes, modulating key signaling pathways such as NF-κB and STAT1, and consequently reducing the secretion of inflammatory cytokines. These findings position this compound as a promising candidate for further investigation and development as a novel anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory compounds with high efficacy and minimal side effects is a continuous endeavor in pharmaceutical research. Natural products, with their vast structural diversity, represent a significant source of new therapeutic agents. This compound, a sesquiterpenoid compound, has emerged as a molecule of interest due to its potent anti-inflammatory activities. This document aims to consolidate the existing scientific data on this compound's anti-inflammatory properties to facilitate further research and drug development efforts.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in several experimental models. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Inhibitory Effects of this compound

| Target | Assay System | Key Parameter | Value | Reference |

| Leukotriene B4 (LTB4) Generation | Rat Peritoneal Neutrophils | IC50 | 94 µM | [1][2] |

| IL-1β Secretion | LPS-stimulated human PBMCs | Max. Reduction | 67-72% | [3] |

| IL-2 Secretion | PMA/Ionomycin-stimulated human PBMCs | Max. Reduction | 82-84% | [3] |

| IFN-γ Secretion | LPS-stimulated human PBMCs | Max. Reduction | 38-45% | [3] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Induced by | Administration | Key Parameter | Value | Reference |

| Mouse Paw Edema | Phospholipase A2 (PLA2) | Subcutaneous | ID50 | 98 µmol/kg | [1][2] |

| Mouse Ear Edema | 12-O-tetradecanoylphorbol 13-acetate (TPA) | Topical | ID50 | > Ilicic Acid (0.650 µmol/ear) | [1][2] |

| Murine Dermatitis | Repeated TPA application | Topical | Effect | Reduction of skin leukocyte infiltration | [4] |

Mechanism of Action

This compound's anti-inflammatory effects are attributed to its ability to modulate multiple targets within the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes

This compound has been shown to directly inhibit the activity of several pro-inflammatory enzymes. It exerts inhibitory effects on elastase, cyclooxygenase 1 (COX-1), and secretory phospholipase A2 (sPLA2)[4]. The inhibition of sPLA2 is particularly noteworthy as this enzyme is responsible for the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory leukotrienes and prostaglandins. This is consistent with the observed reduction in leukotriene B4 (LTB4) generation[1][2].

Modulation of Signaling Pathways

A key aspect of this compound's mechanism of action is its interference with intracellular signaling pathways that regulate the expression of inflammatory genes. Studies have demonstrated that this compound can reduce the protein levels of the p65/RelA subunit of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1)[5][6]. This reduction occurs through proteasomal degradation[6][7]. The NF-κB and STAT1 pathways are critical for the transcription of numerous pro-inflammatory cytokines. By promoting the degradation of p65 and STAT1, this compound effectively dampens the inflammatory response at the transcriptional level.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a framework for reproducing and building upon these findings.

In Vitro Cytokine Secretion Assay from Human PBMCs

-

Objective: To determine the effect of this compound on the secretion of pro-inflammatory cytokines from stimulated human peripheral blood mononuclear cells (PBMCs).

-

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Lipopolysaccharide (LPS) from E. coli

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

This compound (dissolved in DMSO)

-

Human ELISA kits for IL-1β, IL-2, IL-6, TNF-α, and IFN-γ.

-

-

Protocol:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

-

Plate the cells at a density of 1 x 10^6 cells/well in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with either LPS (20 ng/mL for IL-1β, IL-6, TNF-α, IFN-γ) or a combination of PMA (1 µg/mL) and Ionomycin (0.5 µg/mL for IL-2) for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the cell-free supernatants.

-

Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis for NF-κB p65 and STAT1

-

Objective: To assess the effect of this compound on the protein levels of NF-κB p65 and STAT1 in stimulated PBMCs.

-

Materials:

-

PBMCs (prepared and treated as in 4.1)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-p65, anti-STAT1, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Protocol:

-

After treatment with this compound and stimulation, harvest the PBMCs and wash with cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p65, STAT1, or β-actin (loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

-

Visualizations

Signaling Pathways

Caption: Proposed mechanism of this compound on NF-κB and STAT1 signaling pathways.

Experimental Workflow

Caption: Workflow for in vitro cytokine secretion assay.

Conclusion

This compound presents a compelling profile as an anti-inflammatory agent. Its multifaceted mechanism of action, involving the inhibition of key enzymes and the modulation of critical signaling pathways like NF-κB and STAT1, underscores its potential for therapeutic applications. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological properties of this compound. Future studies should focus on elucidating its detailed structure-activity relationships, pharmacokinetic and pharmacodynamic profiles, and its efficacy in more complex preclinical models of inflammatory diseases.

References

- 1. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cris.biu.ac.il [cris.biu.ac.il]

- 7. scispace.com [scispace.com]

Inuviscolide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inuviscolide, a sesquiterpene lactone primarily isolated from plants of the Inula genus, has garnered significant interest for its potential therapeutic applications, notably its anti-inflammatory and antineoplastic properties.[1][2][3][4] Despite its promising biological activities, the progression of this compound from a laboratory curiosity to a clinical candidate is hampered by a lack of comprehensive data on its physicochemical properties. Specifically, its solubility and stability are critical parameters that influence bioavailability, formulation development, and ultimately, therapeutic efficacy. This technical guide provides an in-depth overview of the known and expected solubility and stability characteristics of this compound, based on its classification as a sesquiterpene lactone. While specific quantitative data for this compound remains limited in publicly available literature, this document furnishes detailed, adaptable experimental protocols for determining these crucial parameters. Furthermore, it outlines relevant analytical methodologies and visual workflows to guide researchers in their investigations.

Physicochemical Properties of this compound

This compound is a natural organic compound with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[5] Its structure features a complex tricyclic system, characteristic of sesquiterpene lactones.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | [5] |

| Molecular Weight | 248.32 g/mol | [5] |

| IUPAC Name | (3aR,4aR,5R,7aS,9aS)-5-hydroxy-3,8-dimethyl-5-(prop-1-en-2-yl)-3a,4,4a,5,7a,9a-hexahydroazuleno[6,5-b]furan-2(3H)-one | [5] |

| PubChem CID | 176489 | [5] |

Solubility Profile

General Solubility of Sesquiterpene Lactones

Sesquiterpene lactones as a class are generally characterized by poor aqueous solubility.[1][6][7] This low water solubility is a significant hurdle in drug development, as it often leads to low bioavailability and challenges in formulating parenteral and oral dosage forms. For instance, the aqueous solubilities of other sesquiterpene lactones like dehydrocostuslactone and costunolide have been reported to be as low as 5.1 mg/L and 26.0 mg/L, respectively.[8] It is therefore highly probable that this compound exhibits similarly poor solubility in water.

To overcome these solubility challenges, various formulation strategies have been explored for sesquiterpene lactones, including the use of co-solvents, cyclodextrins, and nanoformulations to enhance their dissolution and bioavailability.[9][10]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (pure compound)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO, propylene glycol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate glass vials. The presence of undissolved solid material is essential to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the vials at a high speed to pellet the remaining solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

-

Data Reporting: Express the solubility in mg/mL or µg/mL.

Stability Profile

General Stability of Sesquiterpene Lactones

The stability of sesquiterpene lactones can be influenced by several factors, including pH, temperature, and the presence of other reactive species. The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a key structural feature that can be susceptible to degradation.

One study on the stability of sesquiterpene lactones in an ethanolic tincture of Arnica showed a temperature-dependent decrease in the concentration of 11α,13-dihydrohelenalin esters over three years. The degradation was attributed to the addition of ethanol to the cyclopentenone structure.[12][13]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).

Materials:

-

This compound (pure compound)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at a specific temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The use of a PDA detector allows for the monitoring of peak purity and the detection of new peaks corresponding to degradation products.

-

Identification of Degradants: If significant degradation is observed, use LC-MS to elucidate the structure of the degradation products.

Relevant Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways. One proposed mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT1 (Signal Transducer and Activator of Transcription 1) pathways.[14]

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C15H20O3 | CID 176489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Inuviscolide from Inula Species

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting inuviscolide, a bioactive sesquiterpene lactone, from Inula species, particularly Inula viscosa (also known as Dittrichia viscosa). The protocols detailed below are based on established scientific literature and are intended to guide researchers in the efficient isolation of this promising natural product.

Introduction

This compound is a sesquiterpenoid of the guaianolide type, first reported from Dittrichia viscosa (L.) Greuter.[1] It has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, making it a compound of interest for drug development.[2][3][4] The effective extraction and isolation of this compound are critical first steps for further pharmacological investigation. This document outlines various extraction protocols, from traditional maceration to more modern techniques, and provides the necessary details for their implementation in a laboratory setting.

Data Presentation: Comparison of Extraction Methods

The choice of extraction solvent and method significantly impacts the yield and purity of the obtained extract. The following tables summarize quantitative data from various studies to facilitate the selection of an appropriate protocol.

Table 1: Yield of Extracts from Inula viscosa Using Different Solvents and Maceration Techniques.

| Plant Material | Extraction Method | Solvent(s) | Yield | Reference |

| Dried & Ground Shoots (10g) | Shaking for 30 min | Water | 12.80 g (paste) | [5] |

| Dried & Ground Shoots (10g) | Shaking for 30 min | Methanol | 29.76 g (paste) | [5] |

| Dried & Ground Shoots (10g) | Shaking for 30 min | Ethanol | 20.80 g (paste) | [5] |

| Dried & Ground Shoots (10g) | Shaking for 30 min | Acetone | 19.84 g (paste) | [5] |

| Dried & Ground Shoots (10g) | Shaking for 30 min | Ethyl Acetate | 22.08 g (paste) | [5] |

| Dried & Ground Shoots (10g) | Shaking for 30 min | Diethyl Ether | 14.40 g (paste) | [5] |

| Dried & Ground Shoots (10g) | Shaking for 30 min | Chloroform | 16.00 g (paste) | [5] |

| Dried & Ground Shoots (10g) | Shaking for 30 min | n-Hexane | 3.52 g (paste) | [5] |

| Dried & Ground Shoots (10g) | Shaking for 30 min | Chloroform + Methanol (1:1 v/v) | 30.20 g (paste) | [5] |

| Dried & Ground Shoots (10g) | Shaking for 30 min | Ethyl Acetate + Methanol (1:1 v/v) | 33.80 g (paste) | [5] |

| Dried & Ground Shoots (10g) | Shaking for 30 min | Ethyl Acetate + Methanol + n-Hexane (1:1:1 v/v/v) | 36.20 g (paste) | [5] |

| Air-dried Powdered Aerial Parts (30g) | Maceration | EtOH/H₂O (8:2, v/v) | CHCl₃ extract: 3.0g, EtOAc extract: 0.570g, n-butanol extract: 0.900g | [1] |

Table 2: Yield of Aqueous Extracts from Inula viscosa.

| Plant Material | Extraction Method | Solvent | Yield (%) | Reference |

| Inula viscosa Powder (50g) | Infusion (stirred for 1h in boiled water) | Water | 3.08% | [6] |

| Inula viscosa Powder (50g) | Boiling (boiled for 1h) | Water | 9.1% | [6] |

Experimental Protocols

The following are detailed methodologies for the extraction of this compound from Inula species.

Protocol 1: Maceration with Solvent Partitioning

This protocol is effective for obtaining fractions with varying polarities, which can facilitate the isolation of this compound.

1. Plant Material Preparation:

-

Collect the aerial parts of the Inula species.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Once completely dry, grind the material into a fine powder using a laboratory mill.

2. Maceration:

-

Weigh 30 g of the dried, powdered plant material.

-

Place the powder in a suitable flask and add 300 mL of an 8:2 (v/v) ethanol/water solution.

-

Macerate the mixture at room temperature for 24 hours with occasional stirring.

-

Repeat the maceration process two more times with fresh solvent.

3. Filtration and Concentration:

-

After each maceration, filter the mixture to separate the extract from the plant residue.

-

Combine all the filtrates.

-

Evaporate the organic solvent (ethanol) from the combined filtrate under reduced pressure using a rotary evaporator to obtain a concentrated aqueous residue.

4. Liquid-Liquid Partitioning:

-

Suspend the aqueous residue in water.

-

Perform successive extractions with solvents of increasing polarity:

-

First, extract with chloroform (CHCl₃) three times.

-

Next, extract the aqueous layer with ethyl acetate (EtOAc) three times.

-

Finally, extract the remaining aqueous layer with n-butanol three times.

-

-

Combine the respective organic phases from each extraction step.

5. Final Concentration:

-

Concentrate each of the organic phases (chloroform, ethyl acetate, and n-butanol) separately under reduced pressure to yield the respective crude extracts. This compound is expected to be present in the less polar fractions like chloroform and ethyl acetate.[1]

Protocol 2: Accelerated Solvent Extraction (ASE)

This method utilizes elevated temperature and pressure to achieve rapid and efficient extraction.

1. Plant Material Preparation:

-

Prepare dried and ground aerial parts of Inula viscosa as described in Protocol 1.

2. ASE System Setup:

-

Use a Dionex 300 system or a similar accelerated solvent extractor.

-

Place 20 g of the ground plant material into a 100 mL stainless-steel extraction cell.

3. Extraction Parameters:

-

Set the following extraction conditions:

-

Solvent: Ethyl acetate

-

Temperature: 70°C

-

Pressure: 120 bar

-

Preheating time: 1 minute

-

Heating time: 5 minutes

-

Extraction cycles: 2 cycles of 5 minutes each

-

Flush volume: 100%

-

Cleaning time: 120 seconds

-

4. Extract Collection and Concentration:

-

Collect the ethyl acetate extract.

-

Dry the extract using a rotary evaporator at 40°C under reduced pressure to obtain the final crude extract.[7]

Protocol 3: Simple Organic Solvent Maceration (Shaking)

This protocol is a straightforward method for obtaining a crude extract.

1. Plant Material Preparation:

-

Use 10 g of dried and ground shoots of Inula viscosa.[5]

2. Extraction:

-

Place the plant material in a flask with 0.1 liters of the chosen organic solvent (e.g., methanol, ethyl acetate, chloroform, or mixtures thereof).[5]

-

Shake the mixture for 30 minutes at room temperature at approximately 120 rpm.[5]

3. Filtration and Drying:

-

Filter the mixture to remove the plant residue.

-

Take a sample of the resulting extract and dry it to determine the yield by weight.[5]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships of the described protocols.

References

- 1. Sesquiterpene Lactones with the 12,8-Guaianolide Skeleton from Algerian Centaurea omphalotricha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5837253A - Preparation and use of Inula extracts as a fungicide for the control of plant diseases - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. Antimicrobial Effects of Inula viscosa Extract on the In Situ Initial Oral Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Inuviscolide by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inuviscolide is a sesquiterpene lactone primarily isolated from plants of the Inula genus, notably Inula viscosa. It has garnered significant interest within the scientific community due to its potent anti-inflammatory and antineoplastic properties.[1] The biological activity of this compound is attributed, in part, to its ability to modulate key inflammatory signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT1). This document provides detailed application notes and standardized protocols for the efficient purification of this compound using various chromatographic techniques, intended to aid researchers in obtaining high-purity material for further investigation.

Data Presentation

Table 1: Summary of Chromatographic Methods for this compound Purification

| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Purpose | Reference |

| Column Chromatography (CC) | Silica Gel (60, 63-200 µm) | Hexane-Ethyl Acetate gradient | TLC with vanillin-sulfuric acid | Initial fractionation of crude extract | [2] |

| Polyamide | Methanol-Water gradient | TLC | Fractionation of polar compounds | [2] | |

| Sephadex LH-20 | Acetone | UV or TLC | Size exclusion and final polishing | [3] | |

| Preparative Thin-Layer Chromatography (pTLC) | Silica Gel 60 F254 | Dichloromethane-Ethyl Acetate (7:3) | UV (254 nm) | Final purification of small batches | [3] |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (RP-C18) | Methanol-Water (50:50) | UV (220 nm) | Analysis and quantification | [4] |

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes the initial extraction of this compound from dried and powdered plant material, such as the aerial parts of Inula viscosa.

Materials:

-

Dried, powdered aerial parts of Inula viscosa

-

Methanol (MeOH) or Dichloromethane (CH₂Cl₂)

-

Rotary evaporator

-

Filter paper and funnel or filtration apparatus

Procedure:

-

Percolate the dried and ground plant material (e.g., 3.0 kg) with Methanol (50 L) at room temperature.[2]

-

Allow the mixture to macerate for 24-48 hours with occasional stirring.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Proceed with solvent-solvent partitioning by dissolving the crude extract in a methanol-water mixture and partitioning against a non-polar solvent like petroleum ether or hexane to remove non-polar impurities.[2] The this compound-containing fraction will be in the more polar layer.

-

Subsequently, partition the polar layer with a solvent of intermediate polarity, such as Dichloromethane or Ethyl Acetate, to extract this compound and other sesquiterpene lactones.[2][3]

-

Evaporate the Dichloromethane/Ethyl Acetate fraction to dryness to yield the enriched extract for chromatographic purification.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the fractionation of the enriched extract using column chromatography to isolate this compound.

Materials:

-

Silica gel (63-200 µm)

-

Glass chromatography column

-

Hexane (analytical grade)

-

Ethyl Acetate (analytical grade)

-

Thin-Layer Chromatography (TLC) plates (Silica Gel 60 F254)

-

Vanillin-sulfuric acid staining solution

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a well-packed, homogenous stationary phase.

-

Sample Loading: Dissolve the enriched extract in a minimal amount of the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and load it onto the top of the silica gel bed.

-

Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate (gradient elution). A typical gradient could be from 100:0 to 0:100 hexane:ethyl acetate.[2][5]

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20-50 mL) in separate tubes.

-

TLC Monitoring: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm) and/or by staining with vanillin-sulfuric acid and heating.[2]

-

Pooling Fractions: Combine the fractions that contain the compound of interest with a similar TLC profile.

-

Further Purification: The fractions containing this compound may require further purification using preparative TLC or HPLC.

Protocol 3: Final Purification by Preparative HPLC

This protocol is for the final purification of this compound to achieve high purity.

Materials:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Preparative Reversed-Phase (e.g., C18) column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.1% Formic acid or Acetic acid (optional, to improve peak shape)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase (e.g., 50% methanol in water). Filter the sample through a 0.45 µm syringe filter before injection.

-

Method Development (Analytical Scale): If the optimal separation conditions are unknown, first develop a method on an analytical HPLC system with a similar stationary phase. A common mobile phase for sesquiterpene lactones is a gradient of methanol and water.[4]

-

Preparative Run:

-

Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with Methanol and Water. For example, an isocratic elution with 50:50 Methanol:Water.[4]

-

Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 5-20 mL/min).

-

Detection: UV detector set at a wavelength where this compound has significant absorbance (e.g., 220 nm).[4]

-

-

Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined during analytical runs.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

-

Solvent Removal: Remove the HPLC solvent from the collected fraction using a rotary evaporator or lyophilizer to obtain pure this compound.

Visualizations

Caption: Experimental workflow for the purification of this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. msipublishers.com [msipublishers.com]

Application Note: Quantitative Analysis of Inuviscolide using High-Performance Liquid Chromatography (HPLC)

Introduction

Inuviscolide is a sesquiterpene lactone isolated from plants of the Inula genus, such as Inula viscosa.[1][2] It has demonstrated significant anti-inflammatory properties, making it a compound of interest for pharmaceutical research and development.[1][3] The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory enzymes and signaling pathways, such as the NF-κB and STAT1 pathways.[4][5][6][7] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of herbal preparations. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound.

Instrumentation and Chromatographic Conditions

A robust and reliable HPLC method was developed for the quantification of this compound. The chromatographic separation was achieved using a C18 column with a gradient elution of water and acetonitrile.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-15 min: 40-60% B; 15-20 min: 60-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

| Run Time | 30 minutes |

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | |

| Intra-day | < 2% |

| Inter-day | < 2% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Experimental Protocols

1. Standard Solution Preparation

1.1. Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. 1.2. Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with the mobile phase (initial conditions).

2. Sample Preparation

2.1. Plant Material Extraction: 2.1.1. Weigh 1 g of dried and powdered Inula viscosa plant material. 2.1.2. Add 20 mL of methanol and sonicate for 30 minutes. 2.1.3. Centrifuge the mixture at 4000 rpm for 10 minutes. 2.1.4. Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.

2.2. Formulation Sample Preparation: 2.2.1. Accurately weigh a portion of the formulation equivalent to 10 mg of this compound. 2.2.2. Dissolve the sample in 10 mL of methanol and sonicate for 15 minutes to ensure complete dissolution. 2.2.3. Dilute the solution with the mobile phase to a final concentration within the linear range of the method. 2.2.4. Filter the final solution through a 0.45 µm syringe filter prior to injection.

3. HPLC Analysis Protocol

3.1. Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes. 3.2. Inject a blank (mobile phase) to ensure a clean baseline. 3.3. Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve. 3.4. Inject the prepared sample solutions. 3.5. After each injection, run the gradient program as described in the chromatographic conditions. 3.6. Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. 3.7. Quantify the amount of this compound in the samples using the calibration curve generated from the standard solutions.

Visualizations

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

References

- 1. Inhibition of pro-inflammatory enzymes by this compound, a sesquiterpene lactone from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A mechanistic approach to the in vivo anti-inflammatory activity of sesquiterpenoid compounds isolated from Inula viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cris.biu.ac.il [cris.biu.ac.il]

- 6. Inhibition of Inflammatory Cytokine Secretion by Plant-Derived Compounds this compound and Tomentosin: The Role of NFκB and STAT1 [openpharmacologyjournal.com]

- 7. researchgate.net [researchgate.net]

Inuviscolide Cell Viability Assay: Application Notes and Protocols for MTT and XTT Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inuviscolide, a sesquiterpene lactone isolated from Inula viscosa, has demonstrated potential as an anti-inflammatory and anti-cancer agent.[1][2] Preliminary studies indicate that its mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells, as well as the modulation of key inflammatory signaling pathways such as NF-κB and STAT1.[1][3] Accurate assessment of its cytotoxic and cytostatic effects is crucial for further drug development. This document provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: MTT and XTT.

Principle of the Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the principle that metabolically active cells can reduce tetrazolium salts into colored formazan products. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring, resulting in the formation of formazan crystals (in the case of MTT) or a soluble formazan dye (in the case of XTT). The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Data Presentation

The following table summarizes the available quantitative data on the effect of this compound on the viability of various cell lines. It is important to note that the specific IC50 values for this compound using MTT or XTT assays are not extensively reported in the currently available literature. The data presented below is derived from various cell viability assays.

| Cell Line | Assay Type | Concentration/IC50 | Treatment Duration | Reference |

| HeLa (Human cervix adenocarcinoma) | SRB | Significant reduction at 1, 10, 25, 50, 100 µM | 24 h | [4] |

| Human Melanoma Cell Lines | Not specified | Reduced cell viability | Not specified | [1] |

| HCT116 and Colo320 (Human colorectal cancer) | XTT (on Inula viscosa extract) | IC50 of ~300 µg/ml | 24, 48, 72 h | [5] |

| Multiple Myeloma Cell Lines | CellTiter-Glo | Reduced cell viability at 0.8 to 50 µM | 48 h | [6] |

| Peripheral Blood Mononuclear Cells (PBMCs) | XTT | No significant effect on viability at tested concentrations | 24 h | [7] |

Note: The provided IC50 value for HCT116 and Colo320 cells is for an aqueous extract of Inula viscosa and not for purified this compound.

Experimental Protocols

MTT Assay Protocol for this compound

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)

-

Target cells in culture

-

96-well flat-bottom plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-